5-(Quinazolin-4-ylamino)pentan-1-ol
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Overview
Description
5-(Quinazolin-4-ylamino)pentan-1-ol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinazolin-4-ylamino)pentan-1-ol typically involves the reaction of quinazoline derivatives with appropriate reagents to introduce the pentanol chain. One common method involves the use of quinazoline-4-amine as a starting material, which is then reacted with 5-bromopentan-1-ol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Quinazolin-4-ylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group in the quinazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of quinazoline ketones or aldehydes.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of N-substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Quinazolin-4-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For example, it may target kinases or other proteins that play a critical role in cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a broad range of biological activities.
Quinazolinone: A derivative with notable anticancer and antimicrobial properties.
Dihydroquinazoline: A reduced form of quinazoline with distinct biological activities.
Uniqueness
5-(Quinazolin-4-ylamino)pentan-1-ol is unique due to its specific structure, which combines the quinazoline moiety with a pentanol chain. This unique structure may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Properties
IUPAC Name |
5-(quinazolin-4-ylamino)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUMZLAJNULFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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